
4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride
Übersicht
Beschreibung
“4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride” is a chemical compound with the CAS Number: 1192191-40-4 . It has a molecular weight of 237.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H15N3.ClH/c13-10-11-2-4-12(5-3-11)15-8-1-6-14-7-9-15;/h2-5,14H,1,6-9H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 237.73 .Wissenschaftliche Forschungsanwendungen
Antitubercular Activity : Compounds similar to 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride have been evaluated for their antitubercular activity. For instance, a study synthesized and evaluated various benzo[d]isoxazole and indole analogs for their in vitro antitubercular activity against Mycobacterium tuberculosis strains, finding some compounds with moderate to good activity (Naidu et al., 2016).
Antimicrobial and Anticancer Properties : Another research focused on synthesizing 1,4-diazepan-1-yl derivatives and evaluating them for antimicrobial and anticancer activities. Some derivatives displayed effective antimicrobial properties, and one particular compound showed potent anticancer activity (Verma et al., 2015).
Synthesis and Evaluation as H3 Antagonists : The scalable synthesis of compounds related to this compound has been reported, specifically for their use as H3 receptor antagonists. This research highlights the evolution of the synthesis process for these types of molecules (Pippel et al., 2011).
Potential Antipsychotic Agents : A study on the structure-activity relationship of a homopiperazine analog of haloperidol, which is structurally similar to this compound, found several new agents that could be explored further as antipsychotic drugs (Peprah et al., 2012).
Synthesis and Biological Evaluation as Anticancer Agents : Novel homopiperazine derivatives, structurally related to this compound, were synthesized and evaluated for anticancer activity, with some showing promising results (Teimoori et al., 2011).
Potential Use in Medicinal Chemistry : The 1,4-diazepine scaffold, a key component of this compound, is highlighted for its various applications in medicinal chemistry, including in the design of enzyme inhibitors and GPCR ligands (Malki et al., 2021).
Identification as Atypical Antipsychotic Agent : A diazepane analog of haloperidol, structurally related to this compound, was identified as a potential atypical antipsychotic agent, demonstrating efficacy similar to clozapine in in vivo models without producing catalepsy (Ablordeppey et al., 2008).
Wirkmechanismus
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .
Eigenschaften
IUPAC Name |
4-(1,4-diazepan-1-yl)benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c13-10-11-2-4-12(5-3-11)15-8-1-6-14-7-9-15;/h2-5,14H,1,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPDYVLUBBQKOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=C(C=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



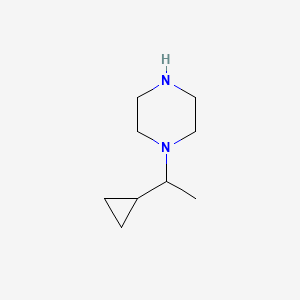
amine](/img/structure/B1420743.png)
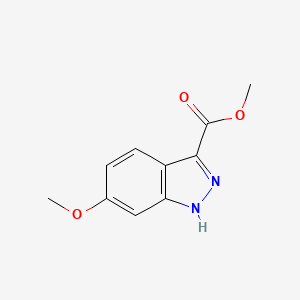
![[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1420746.png)
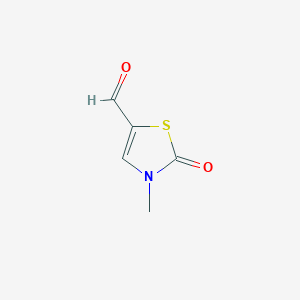
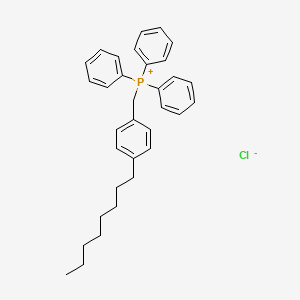
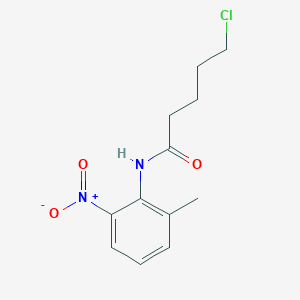
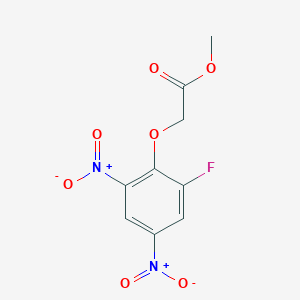
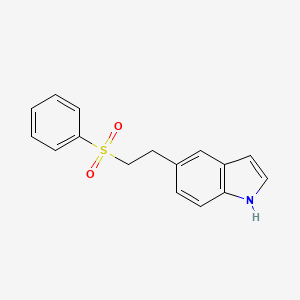
![Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)-](/img/structure/B1420759.png)
![2-[2-(4-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1420761.png)


